![molecular formula C11H11BrN2O2 B1444088 1-(4-Bromo-2-methylphenyl)piperazine-2,5-dione CAS No. 1486833-31-1](/img/structure/B1444088.png)
1-(4-Bromo-2-methylphenyl)piperazine-2,5-dione
Overview
Description
1-(4-Bromo-2-methylphenyl)piperazine-2,5-dione, also known as 4-bromo-2-methylpiperazine-2,5-dione, is an organic compound belonging to the class of piperazines. It is a colorless solid that is soluble in water and ethanol. It is used in a variety of scientific research applications, including drug discovery and development, organic synthesis, and biochemistry.
Scientific Research Applications
Antiproliferative and Erythroid Differentiation
A study by (Saab et al., 2013) tested piperazine derivatives, including 1-(4-Bromo-2-methylphenyl)piperazine-2,5-dione, for their ability to inhibit K-562 cell proliferation and induce erythroid differentiation in human chronic myelogenous leukemia.
Synthetic Methods
Research by (Aboussafy & Clive, 2012) explored a Dieckmann cyclization route for synthesizing piperazine-2,5-diones, which includes 1-(4-Bromo-2-methylphenyl)piperazine-2,5-dione.
Herbicidal Applications
A study by (Li et al., 2005) investigated the herbicidal activity of novel 1-phenyl-piperazine-2,6-diones, a category that encompasses 1-(4-Bromo-2-methylphenyl)piperazine-2,5-dione.
Synthesis and Reaction Studies
(Shin et al., 1983) studied the synthesis and reaction of compounds related to piperazine-2,5-dione, indicating potential applications in chemical synthesis and reaction mechanisms.
One-Pot Synthesis
Research by (Cho et al., 2004) reported on a one-pot synthesis approach for piperazine-2,5-diones, which could include the synthesis of 1-(4-Bromo-2-methylphenyl)piperazine-2,5-dione.
5-HT2 Antagonist Activity
(Watanabe et al., 1992) synthesized derivatives with a structure similar to piperazine-2,5-dione and tested their activity as 5-HT2 receptor antagonists, suggesting potential pharmaceutical applications.
Synthesis of Indoles
(Akeng’a & Read, 2005) used piperazine-2,5-dione to synthesize indoles, highlighting its use in the synthesis of complex heterocyclic compounds.
Enantiopure Synthesis
(Li-hua et al., 2010) developed a method for the synthesis of enantiopure compounds using piperazine-2,5-dione, indicating its utility in creating stereochemically pure compounds.
properties
IUPAC Name |
1-(4-bromo-2-methylphenyl)piperazine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-7-4-8(12)2-3-9(7)14-6-10(15)13-5-11(14)16/h2-4H,5-6H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUMZBHBBJRKMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N2CC(=O)NCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-methylphenyl)piperazine-2,5-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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